Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl-
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Overview
Description
Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of the methylxanthine family, which includes well-known stimulants like caffeine, theophylline, and theobromine . Xanthine derivatives are known for their various pharmacological effects, including bronchodilation and central nervous system stimulation .
Preparation Methods
The synthesis of xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- involves several steps. One common synthetic route starts with the xanthine core, which is then modified through a series of chemical reactions to introduce the 2,3-dihydroxypropyl and isobutyl groups at the 7 and 3 positions, respectively . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functional groups are added in the desired positions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- involves several pathways:
Bronchodilation: This compound acts as a bronchodilator by inhibiting phosphodiesterase, leading to an increase in cyclic AMP and relaxation of bronchial smooth muscle.
Central Nervous System Stimulation: It antagonizes adenosine receptors, leading to increased alertness and reduced fatigue.
Vasodilation: It also exhibits peripheral vasodilatory effects, which can improve blood flow and reduce blood pressure.
Comparison with Similar Compounds
Xanthine, 7-(2,3-dihydroxypropyl)-3-isobutyl-1-methyl- is unique compared to other xanthine derivatives due to its specific functional groups. Similar compounds include:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used primarily as a bronchodilator in the treatment of asthma.
Theobromine: Found in cocoa and chocolate, theobromine has mild stimulant effects.
Each of these compounds has unique properties and applications, but they all share the xanthine core structure, which contributes to their pharmacological effects .
Properties
CAS No. |
132560-20-4 |
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Molecular Formula |
C13H20N4O4 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(2)4-17-11-10(12(20)15(3)13(17)21)16(7-14-11)5-9(19)6-18/h7-9,18-19H,4-6H2,1-3H3 |
InChI Key |
DTZZLOACXJNFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |
Origin of Product |
United States |
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